molecular formula C15H12N6O2S B2988825 N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1206988-36-4

N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2988825
CAS No.: 1206988-36-4
M. Wt: 340.36
InChI Key: FKPWOHBFBKBLQO-UHFFFAOYSA-N
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Description

N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide core linked to a thiazole ring substituted with a 2-oxoethyl group bearing a pyridin-3-ylamino moiety. Its molecular formula is C₁₅H₁₂N₆O₂S, with a molecular weight of 340.36 g/mol and a ChemSpider ID of 28472521 . The compound’s structure integrates multiple pharmacophoric elements:

  • Pyrazine-2-carboxamide: Known for its role in hydrogen bonding and interactions with biological targets like kinases or viral proteases .
  • Thiazole ring: Enhances metabolic stability and contributes to π-π stacking interactions .
  • Pyridin-3-ylamino group: Modulates solubility and target specificity through its electron-rich aromatic system .

Properties

IUPAC Name

N-[4-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2S/c22-13(19-10-2-1-3-16-7-10)6-11-9-24-15(20-11)21-14(23)12-8-17-4-5-18-12/h1-5,7-9H,6H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPWOHBFBKBLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with analogs sharing pyrazine, thiazole, or pyridine moieties.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
Target Compound C₁₅H₁₂N₆O₂S Pyridin-3-ylamino, thiazol-2-yl Potential kinase inhibition/antiviral
N-(Benzo[d]thiazol-2-yl)-4-...benzamide (28) C₃₅H₃₀N₇O₄S₂ Benzo[d]thiazole, trifluoromethyl Multitarget ligands for Alzheimer’s
POA-Gly-Pip (5f) C₁₈H₂₀N₄O₃ Piperidin-1-yl Drug conjugates for enhanced delivery
POA-Gly-Pyr (5p) C₁₉H₂₂N₄O₂ Pyrrolidin-1-yl Antiviral properties (inferred)
Compound 12h C₁₄H₁₂N₄O₂S Benzo[d]thiazole, indole Anti-SARS-CoV activity
Compound 174 C₁₇H₁₃ClN₄OS 4-Chlorophenyl thiazole Antitubercular agent
N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide C₁₄H₁₄N₄O₂S p-Tolylamino, cyclopropane Structural analog with varied solubility

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity The pyridin-3-ylamino group in the target compound distinguishes it from analogs like 12h (pyridin-4-yl) and 174 (4-chlorophenyl). The 3-position pyridine substitution may enhance target binding via optimized steric and electronic interactions compared to para-substituted analogs . POA-Gly-Pip (5f) and POA-Gly-Pyr (5p) feature aliphatic amines (piperidine/pyrrolidine), which improve solubility but may reduce aromatic stacking efficiency compared to the target’s pyridine moiety .

Thiazole Substitution Patterns The target compound’s thiazole is substituted at position 4, unlike Compound 174 (position 2 substitution).

Pharmacological Potential Compound 12h demonstrated antiviral activity against SARS-CoV due to its benzo[d]thiazole and indole groups, suggesting the target compound’s thiazole-pyrazine scaffold could similarly target viral proteases . N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide () highlights that replacing pyrazine with cyclopropane reduces aromatic interactions but increases metabolic stability .

Synthetic Accessibility

  • The target compound’s synthesis likely parallels methods in and , where pyrazine-2-carboxamide is coupled with thiazole intermediates via amidation or nucleophilic substitution .

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